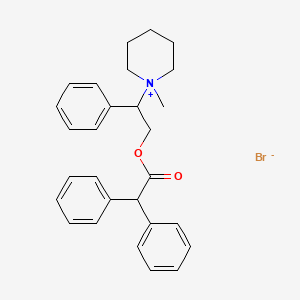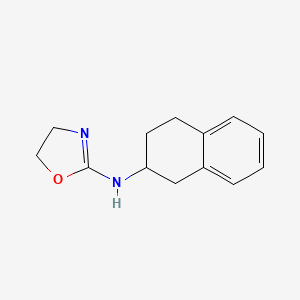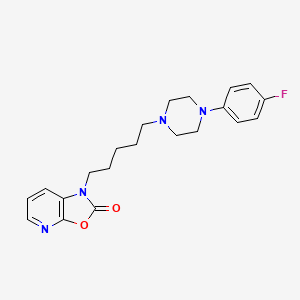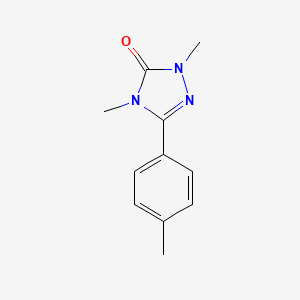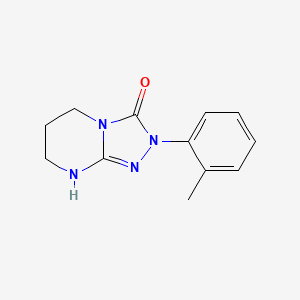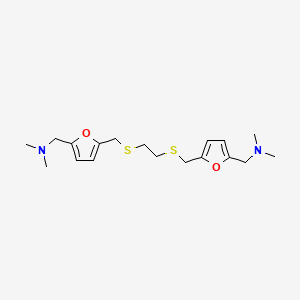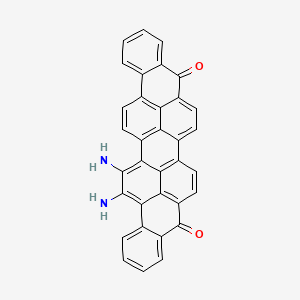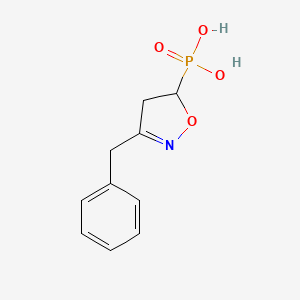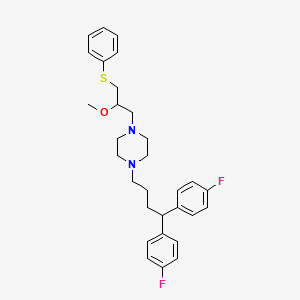
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB-PINACA is a synthetic cannabinoid that was first identified as a component of synthetic cannabis products in Japan in 2012. It was originally developed by Pfizer in 2009 as an analgesic medication. The compound acts as a potent agonist for the CB1 receptor and CB2 receptor, making it significantly more potent than Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AB-PINACA is synthesized through a multi-step process involving the reaction of indazole with various reagents. The synthetic route typically involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through cyclization reactions involving hydrazine and ketones.
Functionalization: The indazole core is then functionalized with a pentyl chain and a carboxamide group.
Final Assembly: The final step involves the coupling of the functionalized indazole with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of AB-PINACA involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
AB-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and ketone derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the indazole core or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, ketones, and various substituted indazole compounds .
Applications De Recherche Scientifique
AB-PINACA has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential analgesic properties and its effects on the central nervous system.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for pharmaceutical research
Mécanisme D'action
AB-PINACA exerts its effects by acting as a potent agonist for the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. The binding of AB-PINACA to these receptors activates intracellular signaling pathways, leading to its psychoactive and analgesic effects .
Comparaison Avec Des Composés Similaires
AB-PINACA is often compared with other synthetic cannabinoids such as:
5F-AB-PINACA: A fluorinated analog with similar potency but different metabolic pathways.
ADB-PINACA: Contains a tert-butyl group instead of an isopropyl group, resulting in different pharmacological properties.
AB-FUBINACA: Another synthetic cannabinoid with a fluorobenzyl group, making it structurally distinct but functionally similar .
These compounds share similar mechanisms of action but differ in their chemical structures and metabolic profiles, highlighting the uniqueness of AB-PINACA in terms of its specific receptor affinities and effects .
Propriétés
Numéro CAS |
1445583-20-9 |
|---|---|
Formule moléculaire |
C18H26N4O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24) |
Clé InChI |
GIMHPAQOAAZSHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


